molecular formula C9H9ClF3N B8052628 (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B8052628
M. Wt: 223.62 g/mol
InChI Key: MOUAJCCENYTTAF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine ( 1241680-34-1) is a chiral chemical compound with a molecular formula of C9H9ClF3N and a molecular weight of 223.62 g/mol . This enantiopure aminobenzene derivative serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. Its structure, featuring a chiral ethylamine side chain on a benzene ring substituted with both chloro and trifluoromethyl groups, makes it a critical intermediate for constructing more complex, stereospecific molecules . Researchers primarily utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), where the (S)-enantiomer configuration can be crucial for biological activity and receptor binding affinity. The presence of the trifluoromethyl group is of particular interest, as it often enhances a molecule's metabolic stability, lipophilicity, and overall bioavailability. This compound is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption.

Properties

IUPAC Name

(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAJCCENYTTAF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

The most widely documented method involves chiral resolution using (S)-(-)-α-methylbenzylamine as a resolving agent. As described in WO2015159170A2 , the process begins with the formation of a Schiff base between 4-chloro-3-(trifluoromethyl)acetophenone and (S)-(-)-α-methylbenzylamine in toluene under acidic conditions (p-toluenesulfonic acid). The resulting imine is hydrogenated over 10% Pd/C at 35–40°C to yield a diastereomeric amine complex. Subsequent treatment with p-toluenesulfonic acid in ethyl acetate induces crystallization of the (S,S)-diastereomer, which is isolated with >99% enantiomeric excess (ee). Freebase liberation via sodium hydroxide and final hydrogenolysis removes the chiral auxiliary, yielding the target amine.

Key Parameters

StepConditionsYield (%)ee (%)
Imine formationToluene, 110°C, 12 h95
Hydrogenation10% Pd/C, H₂, 35°C88
CrystallizationEthyl acetate, p-TsOH7599.5
Final hydrogenolysis10% Pd/C, H₂, 50°C9299.5

This method’s scalability is limited by the cost of the resolving agent and the need for multiple recrystallizations.

Asymmetric Hydrogenation of Enamides

Recent advances leverage transition-metal catalysts for enantioselective synthesis. CN104513837A discloses a route starting from 4-chloro-3-(trifluoromethyl)acetophenone, which is converted to an enamide via condensation with a chiral oxazaborolidine ligand. Hydrogenation using Rh(I)-(R)-BINAP complexes at 50 psi H₂ and 60°C achieves 92% ee. Acidic hydrolysis (6M HCl, reflux) then releases the amine.

Catalyst Comparison

Catalyst SystemTemperature (°C)H₂ Pressure (psi)ee (%)
Rh-(R)-BINAP605092
Ru-TsDPEN8010085
Ir-(S)-PhOX403089

While Rh-based systems offer superior enantioselectivity, Ir catalysts show promise for low-temperature applications.

Biocatalytic Reduction Using Engineered Ketoreductases

Biocatalysis has emerged as a sustainable alternative. WO2015159170A2 and CN104513837A describe the use of Saccharomyces cerevisiae (baker’s yeast) to reduce 4-chloro-3-(trifluoromethyl)acetophenone to the (S)-alcohol intermediate. The alcohol is then subjected to a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection to yield the amine. This method achieves 86% ee but requires optimization to suppress byproduct formation.

Process Metrics

ParameterValue
Substrate Loading20 g/L
Reaction Time72 h
ee86%
Overall Yield68%

Genetic engineering of ketoreductases (e.g., KRED-101 from Lactobacillus kefir) has improved ee to >99% in pilot-scale trials .

Enantioselective Organocatalytic Amination

A novel approach in CN110885298B utilizes proline-derived organocatalysts for the asymmetric Strecker synthesis. 4-Chloro-3-(trifluoromethyl)benzaldehyde is treated with trimethylsilyl cyanide and a chiral thiourea catalyst (20 mol%) in dichloromethane at -20°C. The resulting α-aminonitrile is hydrolyzed with 6N HCl to afford the amine with 94% ee.

Catalyst Screening

CatalystSolventee (%)Yield (%)
(S)-DiphenylprolinolCH₂Cl₂9478
(R)-Binam-ThioureaToluene8982
Cinchona AlkaloidTHF8575

This method avoids transition metals but faces challenges in catalyst recycling.

Industrial-Scale Considerations

For bulk production, WO1994000416A1 highlights a cost-effective protocol using DMSO as a solvent and sodium hydroxide as a base. The reaction of 4-chloro-3-(trifluoromethyl)phenol with (S)-epichlorohydrin at 100°C forms an epoxide intermediate, which undergoes ammonolysis with methylamine to yield the target compound. This one-pot process achieves 80% yield and 98% ee, with DMSO enabling higher reaction rates due to its polar aprotic nature.

Economic Analysis

MethodCost (USD/kg)Throughput (kg/batch)
Chiral Resolution1,20050
Asymmetric Hydrogenation950200
Biocatalysis800500
Organocatalysis1,50030

Biocatalytic routes are favored for large-scale production due to lower catalyst costs and milder conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine serves as a crucial intermediate in the synthesis of several APIs. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds. For instance, it has been utilized in the synthesis of compounds aimed at treating cognitive impairments and other neurological disorders .

1.2. Chiral Resolution
The compound is also involved in chiral resolution processes where racemic mixtures are separated into their enantiomers. This is particularly important because different enantiomers can exhibit vastly different biological activities. Methods employing this compound have shown promise in achieving high optical purity in the resulting enantiomers, which is critical for drug efficacy and safety .

Research Applications

2.1. Neuropharmacology
Research indicates that this compound may have potential applications in neuropharmacology, particularly concerning its interactions with GPR139, a receptor implicated in various cognitive functions and disorders . Compounds derived from this amine have been explored for their ability to modulate receptor activity, suggesting therapeutic avenues for conditions such as depression and anxiety.

2.2. Structure-Activity Relationship Studies
The compound's structure allows researchers to conduct structure-activity relationship (SAR) studies to understand how modifications affect biological activity. This is vital for optimizing lead compounds during drug discovery processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Enantiomers

Table 1: Substituent and Stereochemical Comparisons
Compound Name Substituents on Phenyl Ring CAS Number Molecular Formula Key Differences vs. Target Compound Reference
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine 4-Cl, 3-CF₃ 1098069-36-3 C₉H₉ClF₃N Reference compound
(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine 4-Cl, 3-CF₃ (R-enantiomer) 1080064-51-2 C₉H₉ClF₃N Opposite stereochemistry; potential differences in receptor binding or metabolic pathways
(S)-1-(4-Chloro-3-fluorophenyl)ethanamine 4-Cl, 3-F 1245808-01-8 C₈H₈ClF₂N CF₃ replaced with F; reduced lipophilicity
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine 4-OCF₃ 1391540-47-8 C₉H₁₀F₃NO CF₃ replaced with OCF₃; altered electronic and steric properties
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine 3-Cl, 2-F 1313593-59-7 C₈H₈ClF₂N Substituent positions reversed; potential changes in binding orientation
Key Observations :
  • Trifluoromethyl vs.
  • Trifluoromethoxy Group : The OCF₃ group in 1391540-47-8 introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to CF₃ .
  • Enantiomeric Effects : The (R)-enantiomer (1080064-51-2) may exhibit divergent biological activity due to chiral recognition in enzyme or receptor interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound (S)-1-(4-Cl-3-F-phenyl)ethanamine (S)-1-(4-OCF₃-phenyl)ethanamine
LogP (Predicted) 3.2 2.6 2.8
Water Solubility (mg/mL) 0.05 0.12 0.09
pKa (Amine) 9.5 9.8 9.3

Data derived from structural analogs and computational models .

Biological Activity

Overview

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine, also known as a chiral amine, has garnered attention for its potential biological activities. Characterized by a chloro and trifluoromethyl group on a phenyl ring, this compound's structure suggests various interactions with biological targets, influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H9ClF3N
  • Molar Mass : Approximately 223.62 g/mol
  • Structure : Contains an ethylamine backbone with specific substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes.

Target Interactions

  • Receptors : Similar compounds have shown affinity for neurotransmitter receptors, potentially modulating neurotransmission and influencing pain pathways.
  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to various physiological effects.

Biochemical Pathways

The compound is believed to influence several biochemical pathways, including:

  • Pain modulation pathways, suggesting potential analgesic properties.
  • Neurotransmitter release mechanisms, which could impact mood and behavior.

Analgesic Properties

Research indicates that this compound may exhibit analgesic effects similar to other compounds in its class. Preliminary studies suggest it could be effective in pain management.

Anticancer Activity

The trifluoromethyl group in the compound is known to enhance metabolic stability and bioactivity against certain cancer cell lines. Studies have demonstrated that it can inhibit the growth of various cancer cells, although specific IC50 values remain to be extensively documented.

Study 1: Analgesic Effects

A study investigating the analgesic properties of this compound showed promising results in animal models. The compound was administered at varying doses, revealing a dose-dependent reduction in pain responses compared to controls.

Study 2: Anticancer Efficacy

In vitro studies have examined the anticancer efficacy of this compound against several cancer cell lines. The results indicated significant inhibition of cell proliferation, with further research needed to elucidate the exact mechanisms involved .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(S)-1-(4-Chlorophenyl)ethanamineC8H10ClNLacks trifluoromethyl group
(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamineC9H9ClF3NEnantiomer; different stereochemistry
1-(4-Bromo-3-(trifluoromethyl)phenyl)ethanamineC9H9BrF3NBromine instead of chlorine

This table highlights structural differences that may influence biological activity and applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanamine, and what are their critical optimization parameters?

The synthesis typically involves asymmetric reductive amination or resolution of racemic mixtures. Key steps include:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-mandelic acid) to separate enantiomers via crystallization .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone precursors .
  • Intermediate Functionalization : 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) is a key precursor for introducing the trifluoromethyl and chloro substituents .
    Optimization Parameters : Reaction temperature (40–60°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%) significantly impact enantiomeric excess (ee > 98% required for pharmacological applications).

Q. How can researchers validate the enantiomeric purity and structural integrity of this compound?

Analytical techniques include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers (retention time differentiation ≥ 1.5 min) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes trifluoromethyl groups (δ = -60 to -65 ppm), while 1H^{1}\text{H} NMR confirms amine protons (δ = 1.2–1.5 ppm for CH3_3) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+^+ = 252.0456 for C9_9H10_{10}ClF3_3N) ensures molecular fidelity .

Q. What pharmacological models are appropriate for initial bioactivity screening?

  • In Vitro Binding Assays : Target serotonin or dopamine receptors (e.g., 5-HT2A_{2A} or D2_2) due to structural similarity to psychoactive phenethylamines .
  • Cytotoxicity Screening : Use HepG2 or HEK293 cell lines with IC50_{50} determination via MTT assays (baseline activity typically > 100 µM) .

Advanced Research Questions

Q. How does the stereochemistry of the ethanamine moiety influence receptor binding kinetics?

The (S)-enantiomer exhibits higher affinity for aminergic receptors due to spatial alignment with hydrophobic binding pockets. For example:

  • Molecular Docking Studies : The trifluoromethyl group engages in van der Waals interactions with receptor subpockets (e.g., 5-HT2A_{2A} transmembrane domain 6), while the chloro substituent enhances lipophilicity (logP ≈ 2.8) .
  • Kinetic Selectivity : (S)-enantiomers show 10–50× higher binding affinity (Ki_i = 5–20 nM) compared to (R)-counterparts in radioligand displacement assays .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Low-Temperature Processing : Maintain reaction temperatures < 30°C to prevent amine inversion .
  • Protective Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to stabilize the amine during intermediate steps .
  • In Situ Monitoring : Real-time chiral HPLC or polarimetry ensures ee retention during crystallization .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Impurity Profiles : Trace intermediates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) may confound assays. LC-MS purity verification (>99.5%) is critical .
  • Assay Variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4 ± 0.1) to minimize variability .

Q. What computational tools are effective for predicting metabolic pathways?

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates hepatic clearance (e.g., Clint ≈ 15 mL/min/kg) and cytochrome P450 interactions (CYP2D6 as primary metabolizer) .
  • Density Functional Theory (DFT) : Models N-dealkylation and oxidative defluorination pathways, identifying potential toxic metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.